
tert-Butyl (S)-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and a dihydroquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation without the addition of a base . The synthesis process may also involve the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can be used to modify the quinoline moiety.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (S)-(3-(1-aminoethyl)phenyl)carbamate
- tert-Butyl (S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propylcarbamate
Uniqueness
tert-Butyl (S)-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific combination of functional groups and the presence of the dihydroquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C16H24N2O2 |
|---|---|
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
tert-butyl 7-[(1S)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11(17)13-8-7-12-6-5-9-18(14(12)10-13)15(19)20-16(2,3)4/h7-8,10-11H,5-6,9,17H2,1-4H3/t11-/m0/s1 |
InChI-Schlüssel |
BQAWAGNYKPNIDJ-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)N |
Kanonische SMILES |
CC(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13334787.png)
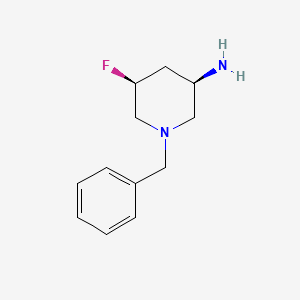
![4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde](/img/structure/B13334802.png)
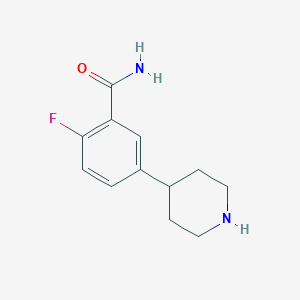
![3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13334811.png)
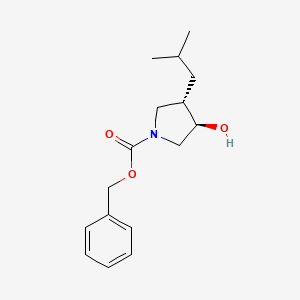

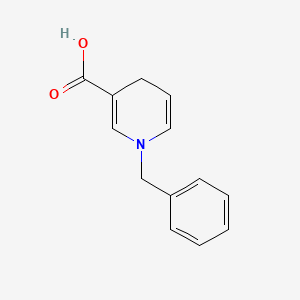

![1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334837.png)


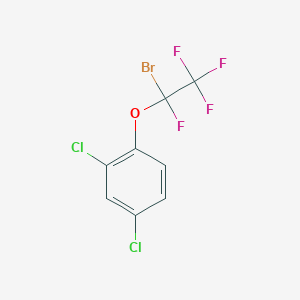
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)
